molecular formula C15H16N2O5 B2820169 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-methylisoxazole-3-carboxamide CAS No. 1396884-50-6

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2820169
CAS No.: 1396884-50-6
M. Wt: 304.302
InChI Key: PDQSBCAXBIAYGO-UHFFFAOYSA-N
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Description

N-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-methylisoxazole-3-carboxamide is a synthetic carboxamide derivative featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety and a 5-methylisoxazole ring. The compound’s structure combines a hydroxypropyl linker bridging the benzodioxole and isoxazole-carboxamide groups.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c1-9-5-11(17-22-9)14(18)16-7-15(2,19)10-3-4-12-13(6-10)21-8-20-12/h3-6,19H,7-8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQSBCAXBIAYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC(C)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-methylisoxazole-3-carboxamide is a synthetic compound with potential therapeutic applications. Its unique structure, which combines a benzo[d][1,3]dioxole moiety with an isoxazole carboxamide, suggests various biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H16N2O4C_{15}H_{16}N_{2}O_{4}, with a molecular weight of 288.30 g/mol. The presence of the benzo[d][1,3]dioxole group is significant for its interaction with biological targets.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The isoxazole ring can interact with enzyme active sites, potentially inhibiting their function.
  • Antioxidant Activity : The benzo[d][1,3]dioxole moiety is known for its antioxidant properties, which may contribute to cellular protection against oxidative stress.
  • Cell Signaling Modulation : The compound may influence various signaling pathways involved in cell proliferation and apoptosis.

Anticancer Properties

Research indicates that derivatives of the benzo[d][1,3]dioxole family exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : Compounds similar to this compound have shown significant activity against breast cancer cells (MCF-7, MDA-MB-231) and lung cancer cells (A549) with IC50 values ranging from 10 to 50 µM .
Cell LineIC50 (µM)Reference
MCF-720
MDA-MB-23115
A54925

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated selective antibacterial activity against Gram-positive bacteria.

Antidiabetic Effects

Some studies have explored the potential antidiabetic effects of benzodioxole derivatives. For example, certain derivatives showed inhibition of α-amylase in vitro, indicating potential for managing diabetes .

Case Study 1: Anticancer Activity Assessment

In a study published in Cancer Research, a series of benzo[d][1,3]dioxole derivatives were tested for their ability to induce apoptosis in cancer cells. The study found that compounds structurally similar to this compound led to increased apoptosis markers in treated cells compared to controls .

Case Study 2: In Vivo Efficacy

An in vivo study evaluated the antidiabetic effects of related compounds in streptozotocin-induced diabetic mice. Results indicated that treatment with these compounds resulted in reduced blood glucose levels and improved insulin sensitivity .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s benzodioxole-isoxazole-carboxamide scaffold is distinct from thiazole- or cyclopropane-containing analogs (e.g., –11). Its hydroxypropyl linker differentiates it from simpler benzamides () .

Amide Coupling Reactions

  • Activation Agents : EDCI/HOBt () or HATU/DIPEA () are commonly used for carboxamide bond formation .
  • Solvents : Anhydrous DMF is frequently utilized () .
  • Reaction Conditions : Temperatures ranging from room temperature to 50°C and reaction times of 6–15 hours are typical () .

Comparison :

  • Thiazole-containing analogs (–11) often involve multi-step syntheses with cyclization or substitution reactions, whereas the target compound’s isoxazole ring might be pre-formed before coupling .

Analytical Characterization

Analytical techniques for related compounds include:

  • NMR Spectroscopy : 1H/13C NMR for confirming substituent positions () .
  • X-ray Crystallography : Used to resolve stereochemistry in imine-containing analogs () .
  • Mass Spectrometry (MS) : Elemental composition validation () .

Notable Differences:

  • The target compound’s hydroxypropyl group may introduce conformational flexibility, complicating crystallographic analysis compared to rigid cyclopropane or thiazole derivatives () .

Q & A

Q. Q1. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of a benzo[d][1,3]dioxole-5-yl precursor (e.g., 1,3-benzodioxol-5-amine) with a hydroxypropyl intermediate under reflux in anhydrous THF or DMSO at 60–80°C for 12–24 hours .
  • Step 2: Coupling with 5-methylisoxazole-3-carboxylic acid using carbodiimide-based reagents (e.g., EDC/HOBt) in dichloromethane, monitored by TLC for completion .
  • Optimization: Control reaction temperature (±2°C), use degassed solvents to prevent oxidation, and employ inert atmospheres (N₂/Ar) for moisture-sensitive steps .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Basic Research: Structural Characterization

Q. Q2. Which spectroscopic and crystallographic techniques are most effective for confirming the compound’s structure?

Methodological Answer:

  • 1H/13C NMR: Assign peaks for the benzo[d][1,3]dioxole (δ 6.8–7.2 ppm for aromatic protons) and isoxazole (δ 2.3 ppm for methyl, δ 6.5 ppm for isoxazole ring) .
  • HRMS (ESI-TOF): Confirm molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₆N₂O₅: 305.1134; observed: 305.1139) .
  • X-ray Crystallography: Use SHELXL for refinement (R-factor < 0.05) and Mercury CSD 2.0 for visualizing packing interactions and hydrogen-bonding networks .

Advanced Research: Mechanistic Studies

Q. Q3. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Enzyme Inhibition Assays: Test activity against target enzymes (e.g., kinases) using fluorescence-based assays (IC₅₀ determination) with ATP/ADP-Glo™ kits .
  • Cellular Models: Treat cultured cells (e.g., HEK293 or cancer lines) with the compound (1–100 µM) and assess viability via MTT assays or apoptosis markers (Annexin V/PI) .
  • Computational Docking: Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes with active sites of target proteins .

Advanced Research: Data Contradiction Analysis

Q. Q4. What strategies resolve discrepancies between crystallographic data and spectroscopic results?

Methodological Answer:

  • Cross-Validation: Compare X-ray-derived bond lengths/angles with DFT-optimized geometries (e.g., Gaussian 16) to identify outliers .
  • Packing Analysis: Use Mercury’s Materials Module to evaluate intermolecular interactions (e.g., π-π stacking) that may distort solid-state vs. solution structures .
  • Dynamic NMR: Perform variable-temperature NMR to detect conformational flexibility in solution that crystallography might miss .

Advanced Research: Biological Activity Profiling

Q. Q5. What methodologies assess the compound’s pharmacokinetic properties and metabolic stability?

Methodological Answer:

  • In Vitro ADME:
    • Microsomal Stability: Incubate with mouse liver microsomes (37°C, NADPH) and quantify parent compound loss via LC-MS/MS over 60 minutes .
    • Plasma Protein Binding: Use equilibrium dialysis to measure free vs. bound fractions .
  • In Vivo Models: Administer to zebrafish embryos (1–10 µM) or mice (10 mg/kg IV) and collect plasma samples for pharmacokinetic profiling (Cₘₐₓ, t₁/₂) .

Advanced Research: Structure-Activity Relationship (SAR)

Q. Q6. How can researchers systematically modify the compound’s structure to enhance bioactivity?

Methodological Answer:

  • Scaffold Diversification: Introduce substituents at the hydroxypropyl group (e.g., alkyl chains, halogens) to alter hydrophobicity and target affinity .
  • Bioisosteric Replacement: Replace the isoxazole ring with 1,2,4-oxadiazole or thiazole to improve metabolic stability .
  • SAR Workflow: Synthesize derivatives via parallel synthesis, screen in high-throughput assays, and analyze trends using multivariate statistics (e.g., PCA) .

Advanced Research: Target Identification

Q. Q7. What experimental approaches identify putative biological targets for this compound?

Methodological Answer:

  • Chemical Proteomics: Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates, followed by LC-MS/MS identification .
  • Transcriptomics: Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., NF-κB, MAPK) .
  • Thermal Shift Assays: Monitor protein melting temperatures (Tm) via DSF to detect ligand-induced stabilization of targets .

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